N-(3,4-dimethylphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide
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Overview
Description
N-(3,4-dimethylphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a fluorophenyl group, and a benzenesulfonamide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,4-dimethylaniline with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl chloride under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3,4-dimethylphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl group are key structural features that enable the compound to bind to receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
Uniqueness
N-(3,4-dimethylphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H30FN3O3S |
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Molecular Weight |
495.6 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C27H30FN3O3S/c1-20-8-12-24(13-9-20)35(33,34)31(23-11-10-21(2)22(3)18-23)19-27(32)30-16-14-29(15-17-30)26-7-5-4-6-25(26)28/h4-13,18H,14-17,19H2,1-3H3 |
InChI Key |
CBPOSSMEWIHIGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3F)C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
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